24-Isopropenylcholesterol
Description
24-Isopropenylcholesterol is a multiply alkylated sterol predominantly isolated from marine sponges, such as Topsentia ophiraphidites and Epipolasis species. Its structure features a cholesterol backbone with an isopropenyl group (-CH₂-C(CH₂)=CH₂) at the C-24 position of the sterol side chain . This compound is notable for its stereochemical complexity; synthetic studies have confirmed the existence of both (24R)- and (24S)-epimers, which are critical for its biological interactions . Biosynthetically, this compound is produced via sponge and bacterial sterol methyltransferases (SMTs), which catalyze alkylation reactions using desmosterol or 24-methylenecholesterol as precursors .
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-propan-2-ylhept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)24(20(3)4)10-8-21(5)26-12-13-27-25-11-9-22-18-23(31)14-16-29(22,6)28(25)15-17-30(26,27)7/h9,20-21,23-28,31H,1,8,10-18H2,2-7H3/t21-,23+,24?,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
DGSFHNTYGAUZML-QZHPSQRPSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Synonyms |
(22E)-24-(isopropenyl)-22-dehydrocholesterol 24-isopropenyl-22-dehydrocholesterol 24-isopropenylcholesterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 24-isopropenylcholesterol and related sterols are summarized below:
Key Differences:
Side-Chain Functionalization :
- This compound’s isopropenyl group introduces rigidity due to its double bond, contrasting with the saturated isopropyl group in 24-isopropylcholesterol .
- 24-Hydroxycholesterol’s hydroxyl group enhances polarity, enabling blood-brain barrier transport, unlike the hydrophobic isopropenyl group .
Biosynthetic Pathways :
- 24-Methylenecholesterol serves as a precursor for both this compound and 24-isopropylidenecholesterol in sponge SMT-mediated reactions, whereas mammalian systems utilize 24-methylene intermediates for hydroxycholesterol synthesis .
Bioactivity: Sulfated derivatives of this compound (e.g., this compound sulfate) exhibit stronger inhibitory effects on glucose uptake compared to non-sulfated analogs, highlighting the role of functional group modifications .
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